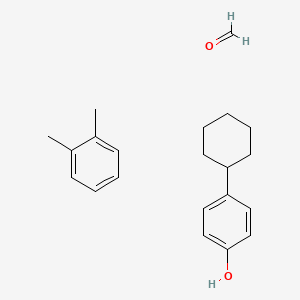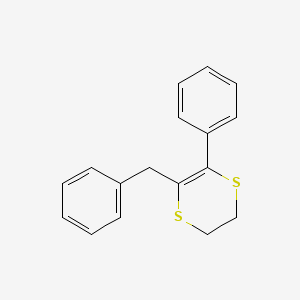
Trimethylsilyl 3-(triethylsilyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl 3-(triethylsilyl)propanoate is an organosilicon compound characterized by the presence of both trimethylsilyl and triethylsilyl groups. These groups are bonded to a propanoate backbone, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their chemical inertness and large molecular volume, which make them useful in various applications, including as intermediates in organic synthesis and as reference standards in nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethylsilyl)propanoate typically involves the reaction of a propanoate derivative with trimethylsilyl and triethylsilyl reagents. One common method is the esterification of 3-(trimethylsilyl)propanoic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
Trimethylsilyl 3-(triethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl groups.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
科学的研究の応用
Trimethylsilyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including silicones and polymers.
作用機序
The mechanism of action of Trimethylsilyl 3-(triethylsilyl)propanoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and triethylsilyl groups can act as protecting groups for reactive functional groups, preventing unwanted side reactions during chemical synthesis. Additionally, these silyl groups can enhance the volatility and solubility of the compound, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry .
類似化合物との比較
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethylsilyl group.
Triethylsilylpropanoic acid: Contains a triethylsilyl group but lacks the trimethylsilyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the propanoate backbone.
Uniqueness
Trimethylsilyl 3-(triethylsilyl)propanoate is unique due to the presence of both trimethylsilyl and triethylsilyl groups, which confer distinct chemical properties. This dual silyl substitution enhances its utility in various applications, particularly in organic synthesis and analytical chemistry, where the combination of stability, volatility, and reactivity is advantageous .
特性
CAS番号 |
58566-94-2 |
|---|---|
分子式 |
C12H28O2Si2 |
分子量 |
260.52 g/mol |
IUPAC名 |
trimethylsilyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C12H28O2Si2/c1-7-16(8-2,9-3)11-10-12(13)14-15(4,5)6/h7-11H2,1-6H3 |
InChIキー |
MXJDWVVROVRWKD-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCC(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)

